5-Methyl-2-(3-methylcyclohexyl)aniline
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Overview
Description
5-Methyl-2-(3-methylcyclohexyl)aniline is an organic compound with the molecular formula C₁₄H₂₁N. It is a derivative of aniline, where the aniline ring is substituted with a methyl group and a 3-methylcyclohexyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(3-methylcyclohexyl)aniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the reaction of 2-methyl-3-cyclohexylamine with an appropriate methylating agent under controlled conditions can yield the desired product. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(3-methylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the aniline group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
5-Methyl-2-(3-methylcyclohexyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(3-methylcyclohexyl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that form new chemical bonds. Its effects are mediated through pathways involving electron transfer and molecular rearrangement.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-cyclohexylamine: A precursor in the synthesis of 5-Methyl-2-(3-methylcyclohexyl)aniline.
Aniline: The parent compound from which this compound is derived.
N-Methylcyclohexylamine: Another derivative with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
5-methyl-2-(3-methylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-10-4-3-5-12(8-10)13-7-6-11(2)9-14(13)15/h6-7,9-10,12H,3-5,8,15H2,1-2H3 |
InChI Key |
MIGSXXMORDNUPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)C2=C(C=C(C=C2)C)N |
Origin of Product |
United States |
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